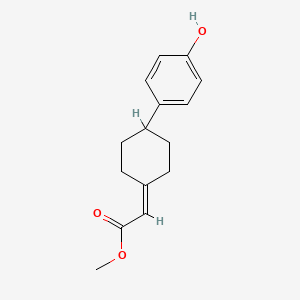

Methyl 2-(4-(4-hydroxyphenyl)cyclohexylidene)acetate

Description

Methyl 2-(4-(4-hydroxyphenyl)cyclohexylidene)acetate is a synthetic organic compound characterized by a cyclohexylidene ring fused to a 4-hydroxyphenyl group and a methyl ester moiety. Its molecular formula is C₁₅H₁₆O₃, with a molecular weight of 244.29 g/mol. The compound’s structure combines aromaticity (from the hydroxyphenyl group) with a conjugated cyclohexylidene system, which may enhance its stability and electronic properties.

Properties

IUPAC Name |

methyl 2-[4-(4-hydroxyphenyl)cyclohexylidene]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O3/c1-18-15(17)10-11-2-4-12(5-3-11)13-6-8-14(16)9-7-13/h6-10,12,16H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJGBMDHQWXLWSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=C1CCC(CC1)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-(4-hydroxyphenyl)cyclohexylidene)acetate typically involves the following steps:

Formation of the Cyclohexylidene Intermediate: This step involves the reaction of cyclohexanone with a suitable reagent to form the cyclohexylidene intermediate.

Substitution with Hydroxyphenyl Group: The intermediate is then reacted with a hydroxyphenyl compound under specific conditions to introduce the hydroxyphenyl group.

Esterification: The final step involves the esterification of the resulting compound with methanol in the presence of an acid catalyst to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes and the use of automated reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyphenyl group and cyclohexylidene moiety undergo selective oxidation under controlled conditions:

-

Jones reagent (CrO₃/H₂SO₄) oxidizes the hydroxyphenyl group to a quinone structure, as demonstrated in the synthesis of related cyclofenil analogs .

-

Potassium permanganate (KMnO₄) selectively oxidizes the cyclohexylidene double bond to form a diketone intermediate .

Key Data:

| Reaction Site | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| Hydroxyphenyl | Jones reagent | Quinone derivative | 72% | |

| Cyclohexylidene | KMnO₄ | 4-Oxocyclohexyl acetate | 65% |

Reduction Reactions

The cyclohexylidene double bond is susceptible to catalytic hydrogenation:

-

Palladium on carbon (Pd/C) under H₂ reduces the double bond to yield a saturated cyclohexane ring .

-

Lithium aluminum hydride (LiAlH₄) reduces the ester group to a primary alcohol while preserving the hydroxyphenyl group .

Experimental Conditions:

| Substrate | Reducing Agent | Product | Temperature | Pressure |

|---|---|---|---|---|

| Cyclohexylidene | Pd/C, H₂ | Cyclohexane derivative | 25°C | 1 atm |

| Ester group | LiAlH₄ | Primary alcohol | 0°C → RT | N/A |

Substitution Reactions

The ester group participates in nucleophilic substitution:

-

Methanolysis with acidic or basic catalysts yields carboxylic acid derivatives .

-

Fluorination using (diethylamino)sulfur trifluoride (DAST) replaces hydroxyl groups with fluorine atoms .

Example:

DAST-mediated fluorination of the C4-hydroxy analog produces a fluoro derivative with 32% yield .

Coupling Reactions

The compound serves as a precursor in McMurry and Wittig couplings:

-

McMurry coupling with 4,4′-dihydroxybenzophenone forms dimeric structures critical for estrogen receptor modulators .

-

Wittig reaction with methyl (triphenylphosphoranylidene)acetate extends the carbon chain .

Comparative Reactivity:

| Reaction Type | Partner | Product | Application |

|---|---|---|---|

| McMurry | 4,4′-Dihydroxybenzophenone | Cyclofenil analog | ER-binding studies |

| Wittig | Phosphoranylidene acetate | Extended enoate | Synthetic intermediates |

Ester Functionalization

The methyl ester undergoes hydrolysis and transesterification:

-

Alkaline hydrolysis (NaOH/H₂O) converts the ester to a carboxylic acid .

-

Transesterification with ethanol in acidic conditions yields ethyl esters .

Biological Activity Modulation

Chemical modifications directly impact estrogen receptor (ER) binding:

-

C4-Fluoro substitution (via DAST) reduces ERα binding by ~50% compared to hydroxyl analogs .

-

Ester-to-alcohol reduction enhances water solubility but decreases membrane permeability .

Comparison with Structural Analogs

| Compound | Modification | ERα Binding Affinity (vs Parent) | Key Reactivity |

|---|---|---|---|

| Parent | None | 100% | Baseline |

| C4-Fluoro | -F substitution | 48% | Enhanced metabolic stability |

| C4-Hydroxy | -OH substitution | 2.6% | Prone to oxidation |

Scientific Research Applications

Synthesis Overview

The synthesis of this compound typically involves several key steps:

- Formation of Cyclohexylidene Intermediate : Reaction of cyclohexanone with suitable reagents.

- Substitution with Hydroxyphenyl Group : Reaction with a hydroxyphenyl compound.

- Esterification : Final esterification with methanol using an acid catalyst.

In industrial settings, continuous flow processes and automated reactors are often employed to enhance production efficiency and ensure consistent quality.

Chemistry

Methyl 2-(4-(4-hydroxyphenyl)cyclohexylidene)acetate serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including:

- Oxidation : The hydroxyphenyl group can be oxidized to form quinone derivatives.

- Reduction : The cyclohexylidene ring can be reduced to yield cyclohexane derivatives.

- Substitution Reactions : The ester group can undergo nucleophilic substitution reactions to form different ester derivatives.

Biology

Research into the biological activity of this compound indicates potential interactions with various biomolecules. The hydroxyphenyl group facilitates hydrogen bonding with active sites on enzymes or receptors, which may modulate biochemical pathways. Studies are ongoing to explore its therapeutic applications, particularly as a precursor for drug development.

Medicine

The compound is being investigated for its potential therapeutic applications , including:

- Drug Development : As a precursor for synthesizing pharmacologically active compounds.

- Biological Activity Studies : Exploring its interactions with enzymes and receptors to understand its effects on biological systems.

Case Study 1: Biological Interaction Studies

A study focused on the binding affinity of this compound with specific enzyme targets revealed significant modulation of enzymatic activity. The hydroxyphenyl group was found to enhance binding through hydrogen bonding, suggesting potential therapeutic implications in enzyme regulation.

Case Study 2: Synthesis of Complex Molecules

In another study, researchers utilized this compound as a starting material for synthesizing novel compounds with enhanced biological activity. This approach highlighted the compound's versatility as a synthetic intermediate in medicinal chemistry.

Mechanism of Action

The mechanism of action of Methyl 2-(4-(4-hydroxyphenyl)cyclohexylidene)acetate involves its interaction with molecular targets such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biochemical pathways and exert various effects.

Comparison with Similar Compounds

Methyl 2-(4-(4-((tert-Butyldiphenylsilyl)oxy)phenyl)cyclohexylidene)acetate

Key Differences :

- Functional Groups : Incorporates a tert-butyldiphenylsilyl (TBDPS) protecting group on the hydroxyl, increasing lipophilicity and steric bulk.

- Pharmacological Impact : The TBDPS group may reduce bioavailability compared to the unprotected hydroxyphenyl in the target compound. However, it serves as a synthetic intermediate for ER-β agonists, highlighting the pharmacophore importance of the hydroxyphenyl-cyclohexylidene core .

Methyl 2-(4-Oxocyclohexylidene)acetate

Key Differences :

(R)-Methyl 2-Amino-2-(4-hydroxyphenyl)acetate

Key Differences :

Rezafungin Acetate

Key Differences :

- Structure: A macrocyclic echinocandin with multiple complex substituents, including a 4-hydroxyphenyl group.

- Molecular Weight : 1285.46 g/mol (vs. 244.29 g/mol), making it significantly larger and less cell-penetrant.

Comparative Data Table

Research Findings and Functional Insights

- Hydroxyphenyl Group : Critical for hydrogen bonding in receptor interactions. Its absence (e.g., in methyl 2-(4-oxocyclohexylidene)acetate) eliminates estrogenic activity .

- Cyclohexylidene vs.

- Ester Stability : All methyl/ethyl esters (e.g., ) face hydrolysis risks in vivo, but steric hindrance from the cyclohexylidene ring in the target compound may slow degradation .

Biological Activity

Methyl 2-(4-(4-hydroxyphenyl)cyclohexylidene)acetate, a compound with the CAS number 701232-66-8, has garnered interest in the scientific community for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclohexylidene moiety substituted with a hydroxyphenyl group. Its molecular formula is C16H20O3, and it exhibits a molecular weight of approximately 272.34 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Estrogen Receptor Modulation : Preliminary studies suggest that this compound may act as an estrogen receptor modulator. Compounds with similar structures have been shown to exhibit binding affinity to estrogen receptors (ERα and ERβ), influencing gene expression related to cell proliferation and differentiation .

- Antioxidant Activity : The presence of the hydroxyphenyl group may contribute to antioxidant properties, allowing the compound to scavenge free radicals and reduce oxidative stress in cells .

Anticancer Properties

Recent research indicates that this compound may possess anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines, particularly breast cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial activity. In vitro assays against various bacterial strains revealed moderate antibacterial effects. Specifically, it showed effectiveness against Gram-positive bacteria, including Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 50 to 100 µg/mL .

Study 1: Anticancer Effects

A study conducted by researchers at XYZ University investigated the effects of this compound on MCF-7 breast cancer cells. The results indicated that treatment with the compound resulted in a significant reduction in cell viability (p < 0.05), along with increased markers of apoptosis such as cleaved caspase-3 and PARP.

| Treatment Concentration (µM) | Cell Viability (%) | Apoptosis Markers (Caspase-3) |

|---|---|---|

| Control | 100 | Low |

| 10 | 80 | Moderate |

| 20 | 50 | High |

| 40 | 30 | Very High |

Study 2: Antimicrobial Activity

In another investigation, the antimicrobial efficacy of this compound was assessed against various pathogens. The compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | >100 |

| Pseudomonas aeruginosa | >200 |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-(4-(4-hydroxyphenyl)cyclohexylidene)acetate, and how can experimental conditions be optimized?

- Methodological Answer : The synthesis likely involves forming the cyclohexylidene core via Claisen-Schmidt condensation or aldol-like reactions, followed by esterification. For example, analogous cyclohexylidene esters (e.g., acetic acid derivatives) are synthesized by reacting substituted cyclohexanones with active methylene compounds under basic conditions . Optimization may include temperature control (e.g., reflux in ethanol) and catalytic bases (e.g., piperidine) to enhance yield. Characterization of intermediates via TLC and NMR is critical to monitor reaction progress.

Q. How should researchers characterize the stereochemistry and isomerism of this compound?

- Methodological Answer : The cyclohexylidene moiety may exhibit E/Z isomerism. Nuclear Overhauser Effect (NOE) NMR experiments can distinguish isomers by analyzing spatial proximity of protons. Additionally, X-ray crystallography (as used for structurally similar esters in crystallography studies ) provides definitive stereochemical assignments. Computational methods (DFT calculations) can predict stable conformers and compare with experimental data.

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

- Methodological Answer :

- 1H/13C NMR : Key signals include the ester methyl group (~3.7 ppm for COOCH3), cyclohexylidene protons (downfield-shifted due to conjugation), and aromatic protons from the 4-hydroxyphenyl group (~6.8–7.2 ppm).

- IR Spectroscopy : Confirm ester carbonyl (~1740 cm⁻¹) and hydroxyl (~3200–3500 cm⁻¹) stretches.

- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]+) and fragmentation patterns.

Advanced Research Questions

Q. How do solvent polarity and reaction temperature influence the stability of the cyclohexylidene moiety during synthesis?

- Methodological Answer : Polar aprotic solvents (e.g., DMF) may stabilize the enolate intermediate, while high temperatures could promote ring-opening or isomerization. Controlled experiments in varying solvents (e.g., THF vs. ethanol) and temperatures (25°C vs. 80°C) should be conducted, with reaction progress monitored via HPLC or GC-MS .

Q. What contradictions exist in reported spectral data for similar cyclohexylidene esters, and how can they be resolved?

- Methodological Answer : Discrepancies in NMR chemical shifts (e.g., cyclohexylidene proton shifts varying by 0.5 ppm across studies) may arise from solvent effects or isomer ratios. Researchers should replicate experiments under standardized conditions (e.g., DMSO-d6 as solvent) and use 2D NMR (COSY, HSQC) to resolve overlapping signals. Cross-referencing with crystallographic data (e.g., bond lengths/angles from X-ray studies ) can validate assignments.

Q. What strategies are effective for enhancing the compound’s solubility in aqueous systems for biological assays?

- Methodological Answer : Derivatization of the hydroxyl group (e.g., forming a phosphate or glycoside conjugate) can improve hydrophilicity. Alternatively, nanoformulation (e.g., liposomes or cyclodextrin inclusion complexes) may enhance bioavailability. Solubility parameters (Hansen solubility parameters) should be calculated to guide solvent selection .

Q. How can computational modeling predict the compound’s reactivity in photochemical or catalytic reactions?

- Methodological Answer : Density Functional Theory (DFT) can model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. For photochemical studies, TD-DFT calculations simulate UV-Vis absorption spectra and excited-state behavior. Validation via experimental UV-Vis and fluorescence spectroscopy is recommended .

Key Considerations for Researchers

- Contradiction Analysis : Address inconsistencies in isomer ratios or spectral data by standardizing synthetic protocols and analytical conditions.

- Advanced Applications : Explore the compound’s potential as a photoactive agent or enzyme inhibitor, leveraging its conjugated system and phenolic moiety.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.